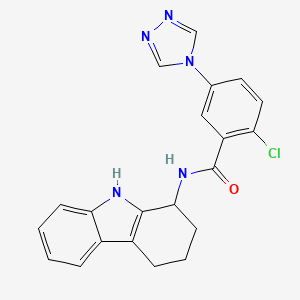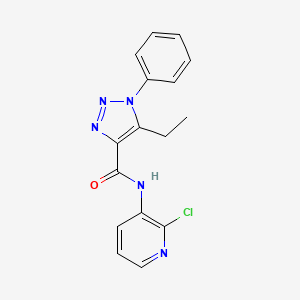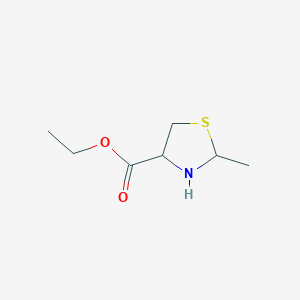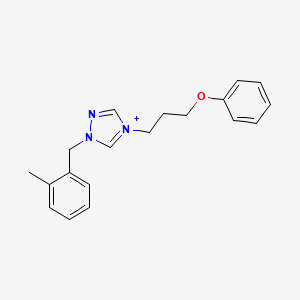![molecular formula C19H18N4O2S2 B15282869 3-[(Benzylsulfanyl)methyl]-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282869.png)
3-[(Benzylsulfanyl)methyl]-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 3-[(Benzylsulfanyl)methyl]-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of appropriate benzyl sulfanyl and dimethoxyphenyl precursors with triazolo[3,4-b][1,3,4]thiadiazole intermediates. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as piperidine . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl sulfanyl group, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce different alkyl or aryl groups.
Aplicaciones Científicas De Investigación
3-[(Benzylsulfanyl)methyl]-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It has shown potential as an antimicrobial agent, inhibiting the growth of certain bacteria and fungi.
Mecanismo De Acción
The mechanism by which this compound exerts its effects often involves interaction with specific molecular targets. For instance, in its anticancer activity, it may inhibit enzymes like shikimate dehydrogenase, which is crucial for the biosynthesis of essential metabolites in cancer cells . This inhibition can lead to the disruption of metabolic pathways, ultimately causing cell death.
Comparación Con Compuestos Similares
Similar compounds include other 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles, such as:
- 3-[(Benzylsulfanyl)methyl]-6-(2-thienylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 3,6-disubstituted 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles
Compared to these compounds, 3-[(Benzylsulfanyl)methyl]-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity.
Propiedades
Fórmula molecular |
C19H18N4O2S2 |
|---|---|
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
3-(benzylsulfanylmethyl)-6-(2,3-dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H18N4O2S2/c1-24-15-10-6-9-14(17(15)25-2)18-22-23-16(20-21-19(23)27-18)12-26-11-13-7-4-3-5-8-13/h3-10H,11-12H2,1-2H3 |
Clave InChI |
ATVXOXWJFVSKEL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1OC)C2=NN3C(=NN=C3S2)CSCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(6-Methylpyridin-3-yl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282799.png)



![1-oxo-2-(2-pyridinyl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydro-4-isoquinolinecarboxamide](/img/structure/B15282815.png)
![6-[(2-Methoxyphenoxy)methyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282824.png)
![2-amino-1-[2-amino-3-cyano-4,4-bis(trifluoromethyl)-4H-chromen-7-yl]-6-methyl-4,4-bis(trifluoromethyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B15282825.png)
![methyl 4-[4-hydroxy-3-(3-methoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B15282832.png)
![Methyl 8-isopropyl-2-phenyl-4-[(1-phenylethyl)amino]-5,8,9,10-tetrahydropyrimido[4,5-d]azocine-6-carboxylate](/img/structure/B15282837.png)

![1-(3-chloro-4-fluorophenyl)-5-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B15282856.png)
![N-{[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-6-yl]carbamothioyl}benzamide](/img/structure/B15282863.png)

![ethyl 2-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B15282866.png)
